(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid
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Overview
Description
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid is an organic compound with the molecular formula C10H9FO3 It is characterized by the presence of a fluoro group at the 4-position and two methyl groups at the 3- and 5-positions on the phenyl ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3,5-dimethylbenzene.
Oxidation: The methyl groups on the benzene ring are oxidized to carboxylic acid groups using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Formation of Oxoacetic Acid Moiety: The resulting dicarboxylic acid is then subjected to a decarboxylation reaction to form the oxoacetic acid moiety. This can be achieved using heat and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Oxidation: The use of catalysts such as palladium or platinum can enhance the efficiency of the oxidation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3,5-dimethylphenyl)acetic acid: Similar structure but lacks the oxo group.
(4-Fluoro-3,5-dimethylphenyl)propanoic acid: Similar structure with an additional carbon in the side chain.
(4-Fluoro-3,5-dimethylphenyl)benzoic acid: Similar structure with a benzoic acid moiety instead of oxoacetic acid.
Uniqueness
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid is unique due to the presence of both a fluoro group and an oxoacetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEFEKFMHVJCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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